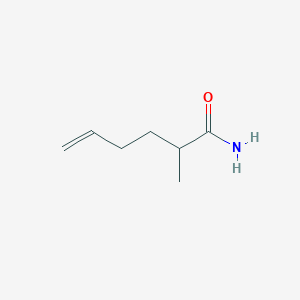

2-Methylhex-5-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylhex-5-enamide is a chemical compound with the molecular formula C7H13NO. It is a derivative of amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of enamides like 2-Methylhex-5-enamide can be achieved through several methods. One approach involves the direct N-dehydrogenation of amides to enamides . This reaction employs the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . Another method involves a phosphine-mediated reductive acylation of oximes .Molecular Structure Analysis

The molecular structure of 2-Methylhex-5-enamide can be represented by the InChI code: 1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+ . This indicates the presence of a carbon chain with a double bond and an amide functional group .Chemical Reactions Analysis

Enamides like 2-Methylhex-5-enamide exhibit unique reactivity due to their exceptional nucleophilicity . They can undergo various reactions such as transition-metal catalysis, photochemistry, or asymmetric catalysis . They can also participate in sigmatropic rearrangements, a type of pericyclic reaction that involves the migration of a sigma bond across a pi system .Wissenschaftliche Forschungsanwendungen

Novel Exocyclic Enamides in Fungicide Development

Exocyclic enamides, including derivatives of 2-Methylhex-5-enamide, have shown promise in fungicide development. Specifically, derivatives like 5-methylene-2-(trifluoromethyl)morpholin-3-one have exhibited significant in vitro fungicidal activity against P. oryzae. This highlights the potential of these compounds in addressing fungal threats in agriculture and possibly beyond (Tian et al., 2015).

Synthesis of Complex Alkaloids

2-Methylhex-5-enamide and its related enamides serve as crucial intermediates in synthesizing complex natural products. For instance, they have been involved in the synthesis of mappicine ketone and potentially therapeutic alkaloids like jamtine, showcasing the role of enamides in crafting molecules with significant biological activity (Kato et al., 2003; Padwa et al., 2003).

LOX Inhibition for Anti-inflammatory Drugs

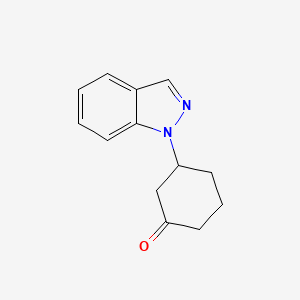

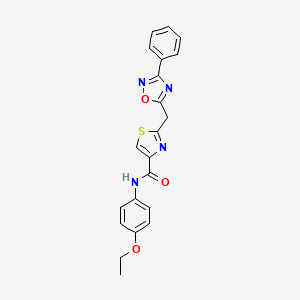

Derivatives of 2-Methylhex-5-enamide have been investigated for their lipoxygenase (LOX) inhibitory action, a desirable characteristic in anti-inflammatory drugs. The study on Thiazolyl derivatives of Mycophenolic Acid emphasizes the potential of these compounds in medicinal chemistry, particularly in developing new anti-inflammatory agents (Tsolaki et al., 2018).

Chemical Transformations in Organic Synthesis

The role of 2-Methylhex-5-enamide derivatives extends to organic synthesis, where they act as building blocks for various chemical transformations. This includes the synthesis of thiazoles and oxazoles, which are prevalent structures in many bioactive molecules. These studies underscore the versatility of enamides in constructing complex molecular architectures (Kumar et al., 2013; Kumar et al., 2012).

Novel Applications in Material Science

Interestingly, derivatives of 2-Methylhex-5-enamide have also found applications in material science. For instance, they have been used as corrosion inhibitors, showcasing the molecule's versatility beyond the realm of biochemistry and highlighting its potential in industrial applications (Abo-Elenien et al., 2009).

Wirkmechanismus

The mechanism of action of 2-Methylhex-5-enamide involves its reactivity as an enamide. Enamides are versatile reactants used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . They can also undergo alkylation via an SN2 reaction with reactive alkyl halides to give the iminium salt .

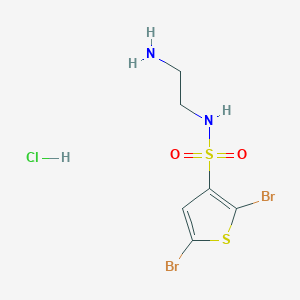

Safety and Hazards

The safety information for 2-Methylhex-5-en-2-amine hydrochloride, a related compound, indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Zukünftige Richtungen

The future directions for the study and application of 2-Methylhex-5-enamide could involve further exploration of its synthesis methods, reactivity, and potential applications in various fields of chemistry. The development of novel dehydrogenation methods that do not require prefunctionalization and can accommodate N-cyclic and -acyclic amide substrates is in high demand .

Eigenschaften

IUPAC Name |

2-methylhex-5-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCULGHYFXXJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylhex-5-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)

![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)

![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2956773.png)

![5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956776.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2956782.png)